Cas no 1505301-08-5 (5-Fluoro-n,n-dimethyl-1h-indazol-6-amine)

5-Fluoro-n,n-dimethyl-1h-indazol-6-amine structure
1505301-08-5 structure
Product Name:5-Fluoro-n,n-dimethyl-1h-indazol-6-amine
CAS No:1505301-08-5
MF:C9H10FN3
MW:179.194204807281
CID:5712050
PubChem ID:83403351
Update Time:2025-07-29

5-Fluoro-n,n-dimethyl-1h-indazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 5-FLUORO-N,N-DIMETHYL-1H-INDAZOL-6-AMINE
    • EN300-1592148
    • 1505301-08-5
    • 1H-Indazol-6-amine, 5-fluoro-N,N-dimethyl-
    • 5-Fluoro-n,n-dimethyl-1h-indazol-6-amine
    • Inchi: 1S/C9H10FN3/c1-13(2)9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,1-2H3,(H,11,12)
    • InChI Key: LMPUARLJDWXJSW-UHFFFAOYSA-N
    • SMILES: FC1=CC2C=NNC=2C=C1N(C)C

Computed Properties

  • Exact Mass: 179.08587549g/mol
  • Monoisotopic Mass: 179.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 31.9Ų

Experimental Properties

  • Density: 1.305±0.06 g/cm3(Predicted)
  • Boiling Point: 317.3±27.0 °C(Predicted)
  • pka: 14.59±0.40(Predicted)

5-Fluoro-n,n-dimethyl-1h-indazol-6-amine Pricemore >>

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